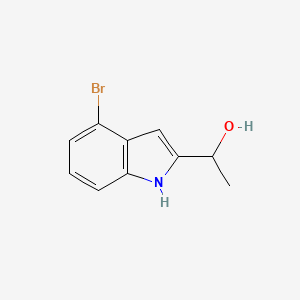
1-(4-Bromo-1H-indol-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1H-indol-2-yl)ethanol is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a bromine atom at the 4-position of the indole ring and an ethanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol typically involves the bromination of indole followed by the introduction of the ethanol group. One common method is as follows:
Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Introduction of Ethanol Group: The brominated indole is then reacted with an appropriate reagent, such as ethylene oxide or an alcohol, under acidic or basic conditions to introduce the ethanol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-1H-indol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or alkyl halides are used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(4-Bromo-1H-indol-2-yl)acetaldehyde or 1-(4-Bromo-1H-indol-2-yl)acetic acid.
Reduction: 1-(4-Hydro-1H-indol-2-yl)ethanol.
Substitution: 1-(4-Amino-1H-indol-2-yl)ethanol or 1-(4-Alkyl-1H-indol-2-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1H-indol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1H-indol-2-yl)ethanol involves its interaction with various molecular targets and pathways. The bromine atom and the ethanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-1H-indol-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluoro-1H-indol-2-yl)ethanol: Similar structure with a fluorine atom instead of bromine.
1-(4-Methyl-1H-indol-2-yl)ethanol: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromo-1H-indol-2-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
1-(4-bromo-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-6,12-13H,1H3 |
Clave InChI |
GKIDQDDZKRYIAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(N1)C=CC=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



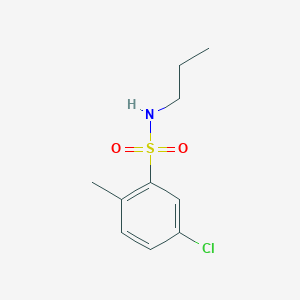
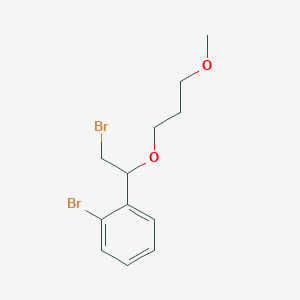
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)

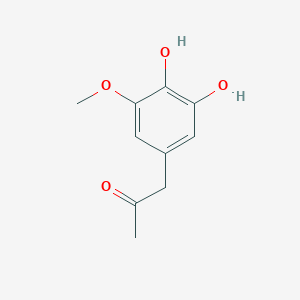




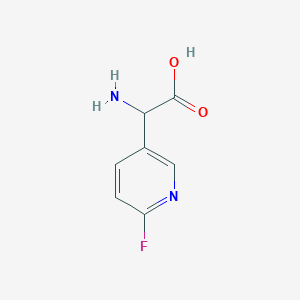
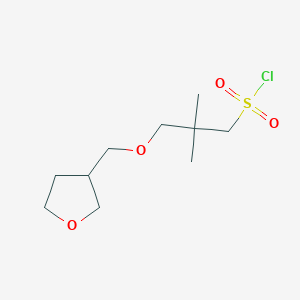
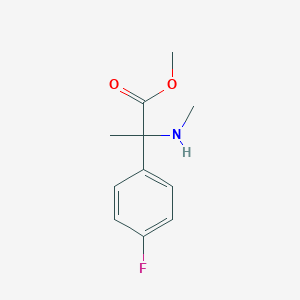
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)
